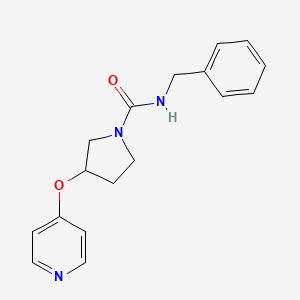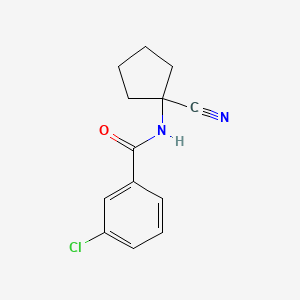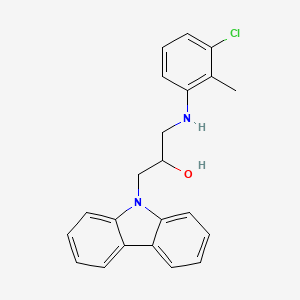
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide” is a complex organic molecule. It contains several functional groups including a dimethylamino group, a phenyl group, a pyrazol group, a trifluoromethyl group, and a benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the trifluoromethyl group could be introduced through a process known as trifluoromethylation . The dimethylamino group might be introduced through a reaction with a dimethylamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group, for example, is a strong electron-withdrawing group, which would impact the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group is known to significantly influence the chemical properties of compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds derived from pyrazole derivatives, including those with dimethylamino groups, have been synthesized and evaluated for their antimicrobial properties. For instance, Gouda et al. (2010) synthesized a series of new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, with some exhibiting promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). This demonstrates the potential of such compounds in developing new antimicrobial agents.
Anticonvulsant Activities
The structural framework of the query compound is similar to those evaluated for anticonvulsant activities. Tarikogullari et al. (2010) investigated a group of N-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives bearing 5-membered heterocyclic rings such as pyrazole, indicating that the triazole ring leads to superior anticonvulsant activity (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010). This highlights the relevance of exploring similar compounds for anticonvulsant drug development.
Antitumor and Antioxidant Properties
Compounds structurally related to the query have been synthesized and evaluated for their antitumor and antioxidant activities. For example, the synthesis and biological evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles demonstrated promising results in cytotoxicity and antioxidant tests, indicating their potential as antitumor agents (Hamama, Gouda, Badr, & Zoorob, 2013). This suggests that related compounds, including those with dimethylamino and pyrazolyl groups, could be valuable in the search for new antitumor and antioxidant therapies.
Structural Diversity and Chemical Libraries
The capacity to generate a structurally diverse library of compounds from key intermediates is a significant application in drug discovery. Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene in various alkylation and ring closure reactions to create a diverse library, highlighting the utility of such compounds in exploring chemical space for potential therapeutic agents (Roman, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-27(2)20-18(16-6-4-3-5-7-16)13-28(26-20)14-19(29)25-12-15-8-10-17(11-9-15)21(22,23)24/h3-11,13H,12,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQJIOATWHKVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride](/img/structure/B2858009.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2858010.png)
![N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B2858011.png)
![N-(3-acetylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2858012.png)

![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(5,6-dimethylpyrimidin-4-yl)methanone](/img/structure/B2858016.png)

![1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B2858018.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858024.png)



![4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride](/img/structure/B2858031.png)